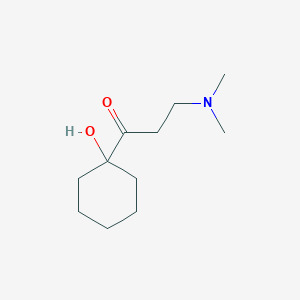

(R)-2-Aminomethyl-4-Boc-morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Aminomethyl-4-Boc-morpholine, also known as (R)-AM4M, is an organic compound that has become increasingly popular in recent years for its versatility in a variety of scientific research applications. It is a synthetic compound that has a wide range of uses in biological and chemical research, including the synthesis of peptides, proteins, and small molecules.

科学的研究の応用

Enantioselective Synthesis

- Enantioselective Synthesis Applications : (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using a highly selective enzyme-catalyzed kinetic resolution. This method was applied to the synthesis of reboxetine analogs, demonstrating its utility in creating stereochemically complex molecules (Fish et al., 2009).

Heterocycle Synthesis

- Synthesis of Heterocycles : The synthesis of morpholines from N-protected amino alcohols illustrates the versatility of (R)-2-Aminomethyl-4-Boc-morpholine in creating a range of heterocyclic compounds, including piperazines and oxazepines (Snieckus & Dalziel, 2015).

Chemical Synthesis Methodology

- N-protected α-Amino Aldehydes : A novel method for synthesizing N-protected α-amino aldehydes using morpholine derivatives was developed, demonstrating a new avenue for producing important chemical intermediates (Douat et al., 2000).

- Aminomethylation of Imidazoheterocycles : Morpholine was used as a source of the methylene group in a new aminomethylation process, highlighting its potential in synthesizing aminomethylated derivatives under mild conditions (Mondal et al., 2017).

Pharmaceutical Research

- Radioligand Synthesis for PET : Enantiomerically pure radioligands for positron emission tomography (PET) imaging of the norepinephrine transporter were synthesized using N-Boc-protected morpholine derivatives, indicating its role in developing diagnostic tools (Lin et al., 2005).

- Antihypertensive Drug Discovery : Docking studies with morpholine derivatives identified promising candidates for antihypertensive drugs, highlighting the compound's relevance in medicinal chemistry (Drapak et al., 2019).

Polymer Science

- Copolymerization Studies : Aminomethylated derivatives of morpholine were studied for free-radical copolymerization with styrene, contributing to the field of polymer science (Magerramov et al., 2012).

Peptide Synthesis

- Solid-Phase Peptide Synthesis : Morpholine was used in the synthesis of protected peptide segments, showing its utility in peptide chemistry (Rabanal et al., 1995).

特性

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363929 |

Source

|

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174913-80-4 |

Source

|

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)